molecular formula C22H19FN4O2S B2787739 Benzo[d]thiazol-2-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705071-65-3

Benzo[d]thiazol-2-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2787739
CAS RN: 1705071-65-3
M. Wt: 422.48
InChI Key: HEOAVBFCRGXFRV-UHFFFAOYSA-N
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Description

The compound “Benzo[d]thiazol-2-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone” is a complex organic molecule. It contains several functional groups, including a benzo[d]thiazol-2-yl group, a 3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl group, and a piperidin-1-yl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis typically involves the reaction of a benzo[d]thiazol-2-yl group with a 3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl group, followed by the addition of a piperidin-1-yl group . The exact synthesis conditions, such as the choice of solvent, temperature, and reaction time, can vary depending on the specific reactants and desired product .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as X-ray crystallography , NMR spectroscopy , and computational modeling . These techniques can provide information about the compound’s atomic arrangement, bond lengths and angles, and electronic structure .


Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using techniques such as NMR spectroscopy and mass spectrometry . These techniques can provide information about the compound’s reactivity, stability, and the mechanisms of its reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, can be determined using various analytical techniques . These properties are important for understanding the compound’s behavior in different environments and for designing effective drug delivery systems .

Future Directions

The future research directions for this compound could include further studies to confirm its binding with the human A2A receptor , investigations of its potential therapeutic effects in animal models or clinical trials , and the development of more efficient synthesis methods . Additionally, studies could also explore the possibility of modifying the compound’s structure to improve its pharmacological properties .

properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2S/c23-16-8-2-1-7-15(16)20-25-19(29-26-20)12-14-6-5-11-27(13-14)22(28)21-24-17-9-3-4-10-18(17)30-21/h1-4,7-10,14H,5-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOAVBFCRGXFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3S2)CC4=NC(=NO4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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